4-Chloro-6-methoxy-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methoxy-2-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C11H9ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 6th position, and a phenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-2-phenylpyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of this compound with suitable reagents to form the desired product. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-2-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of strong bases and solvents like DMSO or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-6-methoxy-2-phenylpyrimidine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activities.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methyl-2-phenylpyrimidine
- 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine
- 2-Amino-4-chloro-6-methylpyrimidine
Uniqueness
4-Chloro-6-methoxy-2-phenylpyrimidine is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-chloro-6-methoxy-2-phenylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-7-9(12)13-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTGOHDLYMJRQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.